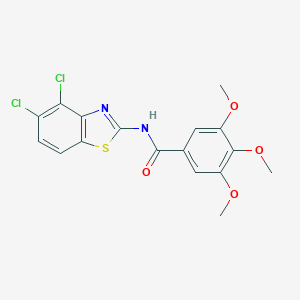

![molecular formula C21H13ClN4O4S B251325 N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. It was developed by AbbVie and Roche and was approved by the FDA in 2016 for the treatment of chronic lymphocytic leukemia (CLL) with 17p deletion.

Mechanism of Action

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide selectively binds to the hydrophobic groove of BCL-2, which is overexpressed in many cancer cells and plays a critical role in their survival. By inhibiting BCL-2, this compound induces apoptosis (programmed cell death) in cancer cells, while sparing normal cells that do not depend on BCL-2 for survival.

Biochemical and Physiological Effects

This compound has been shown to induce rapid and deep responses in patients with CLL and AML, with a favorable safety profile. It has also been found to enhance the efficacy of other therapies, such as rituximab and venetoclax. However, this compound can cause tumor lysis syndrome (TLS), a potentially life-threatening condition that occurs when cancer cells release their contents into the bloodstream, leading to metabolic disturbances.

Advantages and Limitations for Lab Experiments

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide is a potent and selective inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer and other diseases. However, its high cost and limited availability may limit its use in some laboratories. Moreover, the potential for TLS should be carefully considered when designing experiments with this compound.

Future Directions

Several directions for future research on N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide can be identified, including:

1. Investigating the use of this compound in combination with other drugs and therapies, such as immune checkpoint inhibitors and CAR-T cells.

2. Developing new formulations and delivery methods to improve the pharmacokinetics and bioavailability of this compound.

3. Exploring the role of BCL-2 in other diseases, such as Alzheimer's disease and autoimmune disorders, and the potential use of this compound in their treatment.

4. Studying the mechanisms of resistance to this compound and identifying strategies to overcome it.

5. Conducting long-term follow-up studies to assess the durability of responses and potential late toxicities associated with this compound treatment.

In conclusion, this compound is a promising drug that has shown significant clinical benefit in the treatment of CLL and other cancers. Its selective targeting of BCL-2 makes it a valuable tool for studying the role of this protein in cancer and other diseases. Further research is needed to fully explore the potential of this compound and identify strategies to optimize its use.

Synthesis Methods

The synthesis of N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide involves several steps, including the formation of the oxazole ring, the introduction of the chloro group, and the formation of the carbamothioyl and benzodioxole moieties. The final product is obtained through a coupling reaction between the two intermediates.

Scientific Research Applications

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide has shown promising results in the treatment of various types of cancer, including CLL, acute myeloid leukemia (AML), and multiple myeloma (MM). It has also been investigated for its potential use in combination with other drugs and therapies.

Properties

Molecular Formula |

C21H13ClN4O4S |

|---|---|

Molecular Weight |

452.9 g/mol |

IUPAC Name |

N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C21H13ClN4O4S/c22-14-5-4-12(9-13(14)20-25-18-16(30-20)2-1-7-23-18)24-21(31)26-19(27)11-3-6-15-17(8-11)29-10-28-15/h1-9H,10H2,(H2,24,26,27,31) |

InChI Key |

GYFMWXZBTWADQF-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5 |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

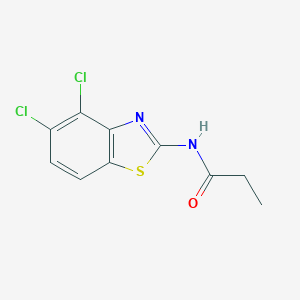

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)

![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)

![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)

![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)

![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)

![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)

![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)

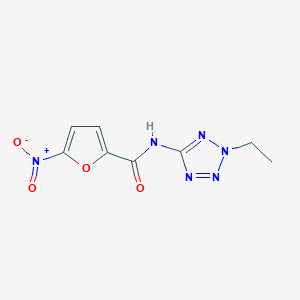

![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)